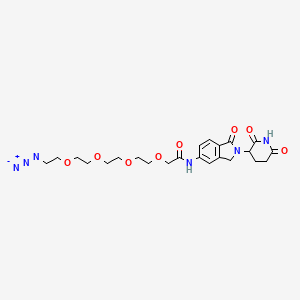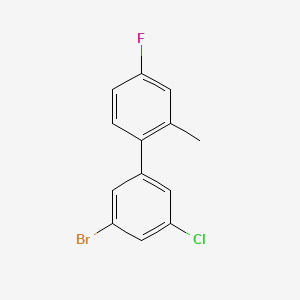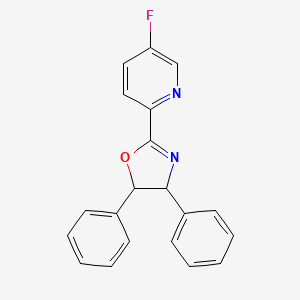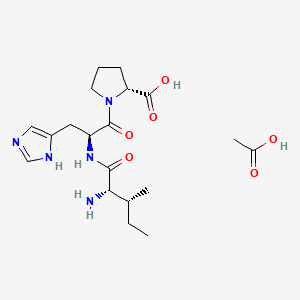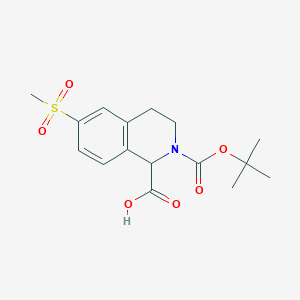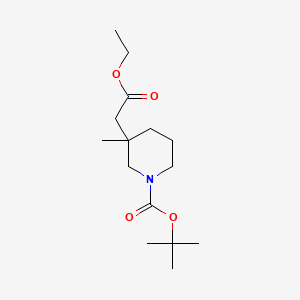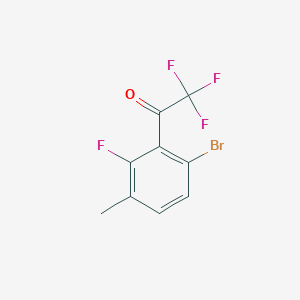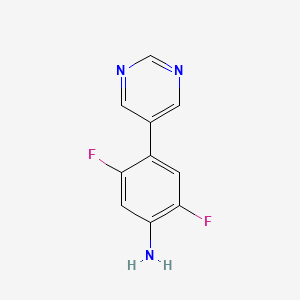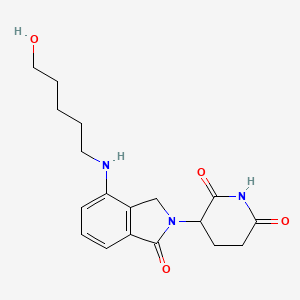![molecular formula C45H62P2 B14767856 Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)](/img/structure/B14767856.png)
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine core bonded to a 1,3-dimethyl-1,3-propanediyl backbone and substituted with bis[4-(1,1-dimethylethyl)phenyl] groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) typically involves the reaction of a suitable phosphine precursor with the appropriate substituted phenyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in compounds with new substituents replacing the original groups.
Applications De Recherche Scientifique
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) can be compared with other similar organophosphorus compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, known for its ability to form stable complexes with metals.
Tris(2,4-di-tert-butylphenyl)phosphite: Another organophosphorus compound with bulky substituents, used in polymer stabilization and as an antioxidant.
The uniqueness of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) lies in its specific structural features and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C45H62P2 |
|---|---|
Poids moléculaire |
664.9 g/mol |
Nom IUPAC |
4-bis(4-tert-butylphenyl)phosphanylpentan-2-yl-bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C45H62P2/c1-32(46(38-23-15-34(16-24-38)42(3,4)5)39-25-17-35(18-26-39)43(6,7)8)31-33(2)47(40-27-19-36(20-28-40)44(9,10)11)41-29-21-37(22-30-41)45(12,13)14/h15-30,32-33H,31H2,1-14H3 |
Clé InChI |
NOLMSXJJRKOIOF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


